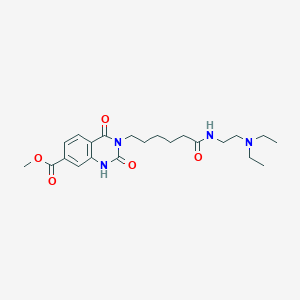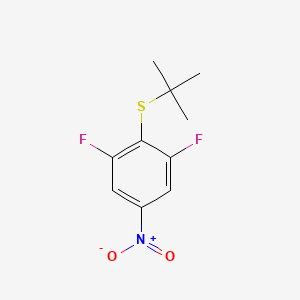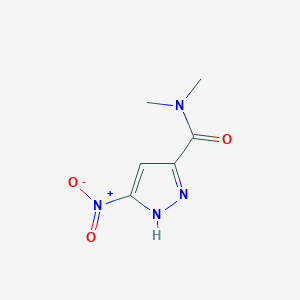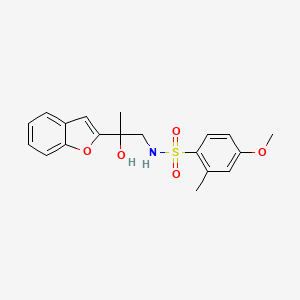
3-(6-((2-(ジエチルアミノ)エチル)アミノ)-6-オキソヘキシル)-2,4-ジオキソ-1,2,3,4-テトラヒドロキナゾリン-7-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(6-((2-(diethylamino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H32N4O5 and its molecular weight is 432.521. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(6-((2-(diethylamino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(6-((2-(diethylamino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
インドール誘導体およびアルカロイド
インドールは、天然物や医薬品に見られる重要な複素環系です。インドールは細胞生物学において重要な役割を果たし、多様な生物活性を示します。インドールの合成は、その重要性から注目を集めています。興味深いことに、この化合物はインドール部分を有しています。 研究者は、選択されたアルカロイドの一部としてインドールを構築するための新しい方法を探求しています .
腐食抑制
キノリン誘導体、当社の化合物も含め、腐食防止剤として効果的です。キノリン誘導体は、表面上の金属原子と安定なキレート錯体を形成し、腐食を抑制します。 この特性により、さまざまな用途において金属を保護するのに役立ちます.
高分子化学
化合物の構造は、高分子化学における潜在的な用途を示唆しています。例えば、モノマーとして使用したり、コポリマーに組み込んだりすることができます。 2-ヒドロキシエチルメタクリレート (HEMA) やジエチルアミノエチルメタクリレート (DEAEM) などの他のモノマーとの反応性を調べることで、特性が調整された新しい材料を開発することができます .
植物ホルモンアナログ
インドール-3-酢酸 (IAA) は、トリプトファン由来の植物ホルモンです。インドール誘導体、当社の化合物も含め、IAA アナログとして作用する可能性があります。 植物の成長、発達、およびストレス応答に対する影響を理解することで、農業への応用が可能になります .
作用機序
Target of Action
It is known that compounds with similar structures, such as indole derivatives, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular functions . For instance, indole derivatives can interact with various biological targets, leading to changes in cell biology .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds, such as indole derivatives, are known to have specific pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds, such as indole derivatives, are known to have various biological effects, including anticancer, antimicrobial, and anti-inflammatory activities .
生化学分析
Biochemical Properties
Compounds with similar structures, such as coumarin heterocycles, have been shown to possess valuable biological and pharmaceutical properties . These compounds interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Related compounds, such as poly (2- (diethylamino)ethyl methacrylate), have been shown to undergo chemical and conformational changes in response to external temperature or pH stimuli, influencing cell function .
Molecular Mechanism
Similar compounds have been shown to undergo various types of oxidative metabolism, including aromatic oxidation, aliphatic oxidation of carbon atoms, benzylic oxidation of carbon atoms, and oxidation of olefins .
Temporal Effects in Laboratory Settings
Related compounds, such as poly (2- (diethylamino)ethyl methacrylate), have been shown to exhibit changes in their rotational mobility of nitroxide radicals at different pH and temperature values .
Dosage Effects in Animal Models
Related compounds have been shown to cause adverse effects on the cardiovascular system .
Metabolic Pathways
Similar compounds have been shown to undergo phase I and phase II metabolic reactions, which include oxidation, reduction, and hydrolysis .
Transport and Distribution
Related compounds, such as tris[2-(dimethylamino)ethyl]amine, have been shown to form a quadridentate ligand, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
Recent advances in the prediction of subcellular localization of proteins from their amino acid sequences may provide insights into the potential subcellular localization of this compound .
特性
IUPAC Name |
methyl 3-[6-[2-(diethylamino)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O5/c1-4-25(5-2)14-12-23-19(27)9-7-6-8-13-26-20(28)17-11-10-16(21(29)31-3)15-18(17)24-22(26)30/h10-11,15H,4-9,12-14H2,1-3H3,(H,23,27)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIUGAYBALUZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2450903.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2450904.png)

![tert-Butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate](/img/structure/B2450909.png)

![5-(4-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2450914.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2450915.png)
![1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2450917.png)
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol](/img/structure/B2450918.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2450920.png)


